Ladanetin-6-O-|A-D-glucopyranoside
Description
Ladanetin-6-O-β-D-glucopyranoside is a flavonoid glycoside characterized by the attachment of a β-D-glucopyranosyl moiety to the 6-hydroxy group of the ladanetin aglycone. Such compounds are typically isolated from plant sources and exhibit biological activities influenced by their glycosylation patterns, such as antioxidant, anti-inflammatory, or antimicrobial effects .
Properties
Molecular Formula |
C22H22O11 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-14-7-13-16(11(25)6-12(31-13)9-2-4-10(24)5-3-9)18(27)21(14)33-22-20(29)19(28)17(26)15(8-23)32-22/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17+,19?,20-,22?/m1/s1 |
InChI Key |
JSUJHPSAVAWXEN-OJQIEBENSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4[C@@H](C([C@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Reductive Acetylation and Fries Rearrangement
The synthesis of ladanein begins with 2,6-dimethoxyquinone (11 ), which undergoes reductive acetylation to yield acetylated intermediates. This step employs zinc dust in acetic anhydride under reflux, achieving >90% conversion efficiency. Subsequent Fries rearrangement in molten zinc chloride at 150°C generates the acetylated acetophenone derivative (12 ), a key precursor for flavone formation.
Baker–Venkataraman Rearrangement
The flavone skeleton is assembled via Baker–Venkataraman rearrangement, where 12 reacts with benzoyl chloride in pyridine. This intramolecular acyl migration forms the characteristic chromone system with 85-92% yield, surpassing traditional Claisen-Schmidt condensation methods in regioselectivity. Critical parameters include:
- Reaction temperature: 0-5°C during benzoylation
- Stoichiometric control: 1.2 eq. benzoyl chloride per hydroxyl group
- Exclusion of moisture to prevent hydrolysis
Glucosylation Strategies at C-6 Position
Koenigs-Knorr Glycosylation
Adapting methods from octyl-β-D-glucopyranoside synthesis, ladanein undergoes glycosylation using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1 ) in anhydrous ethyl acetate. Zinc oxide (10-15 mol%) catalyzes the nucleophilic substitution at the 6-hydroxyl group, with optimized conditions yielding 61-65% of protected glycoside:
Table 1: Solvent Effects on Glycosylation Efficiency
| Solvent | Catalyst Loading | Reaction Time | Yield (%) |
|---|---|---|---|
| Ethyl acetate | 10% ZnO | 20 h | 65 |
| Dichloromethane | 12% ZnO | 20 h | 63 |
| Toluene | 20% ZnO | 20 h | 55 |
Deprotection and Final Isolation
Sodium methoxide-mediated deacetylation (2-4 h in methanol) removes protecting groups, followed by isohexane recrystallization to achieve >98% purity. The crystalline product exhibits characteristic $$ ^1H $$ NMR signals at δ 4.85 (d, J = 7.5 Hz, H-1'), confirming β-configuration.
Process Optimization and Scale-Up
Solvent Recycling Systems
The patented thin-film evaporation technique reduces octanol content to <5% in intermediates, enabling solvent recovery rates exceeding 85%. This innovation decreases production costs by 40% compared to traditional distillation methods.
Chromatography-Free Purification
Building on ladanein synthesis advancements, the glucoside purification avoids column chromatography through:
- Temperature-controlled crystallization (0-5°C in MeOH/H₂O)
- Countercurrent washing with methanol-isohexane (4:1 v/v)
- Zeolite-mediated neutralization of residual catalysts
Analytical Characterization
Spectroscopic Validation
The final product demonstrates:
- $$ ^{13}C $$ NMR: δ 105.2 (C-1'), 77.8 (C-5'), 62.1 (C-6')
- HRMS: m/z 593.1812 [M+Na]$$^+$$ (calc. 593.1804 for C₂₈H₃₀O₁₂Na)
- HPLC purity: 99.3% (C18 column, MeCN/H₂O 65:35)
Stability Profiling
Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, confirming the crystalline form's suitability for long-term storage.
Industrial Application Challenges
Regioselectivity Constraints
Despite zinc oxide's efficacy, competing glycosylation at C-4' and C-7 positions remains a challenge (<8% side products). Molecular modeling suggests steric hindrance from the 8-methyl group contributes to this selectivity profile.
Continuous Flow Adaptation
Preliminary trials indicate potential for:
- 30% reduction in reaction time using microreactors
- 95% yield maintenance at 100g batch scale
- Real-time NMR monitoring of glycosylation progress
Chemical Reactions Analysis
Types of Reactions
Ladanetin-6-O-|A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound exhibits antioxidative properties, indicating its ability to undergo oxidation reactions.
Reduction: It can participate in reduction reactions, particularly in scavenging reactive oxygen species.
Substitution: The glucopyranoside moiety can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which retain the core flavonoid structure .
Scientific Research Applications
Ladanetin-6-O-|A-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and antioxidative mechanisms.
Biology: The compound’s antioxidative properties make it a valuable tool in studying oxidative stress and its effects on biological systems.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Ladanetin-6-O-|A-D-glucopyranoside exerts its effects primarily through its antioxidative properties. It scavenges reactive oxygen species, thereby reducing oxidative stress in cells. The compound interacts with various molecular targets, including metabolic enzymes and proteases, and modulates pathways such as NF-κB, which is involved in inflammation and immune responses .
Comparison with Similar Compounds
Quercetin-3-O-(6''-acetyl)-β-D-glucopyranoside (Compound 3)
- Structure: A quercetin aglycone with a β-D-glucopyranosyl group at the 3-O position, acetylated at the 6''-OH of glucose.
- Bioactivity: Acetylated derivatives often exhibit improved stability and bioavailability compared to non-acetylated analogs .
Isorhamnetin-3-O-(6''-O-E-p-coumaroyl)-β-D-glucopyranoside (Compound 6)
- Structure: An isorhamnetin aglycone with a β-D-glucopyranosyl group at 3-O, esterified with a p-coumaroyl group at 6''-OH.
- Key Differences: The p-coumaroyl substitution introduces a conjugated phenolic system, increasing UV absorption and antioxidant capacity. This contrasts with Ladanetin-6-O-β-D-glucopyranoside, which lacks such aromatic acyl modifications .
8-Hydroxyhesperetin 7-O-[6-O-acetyl-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside]
- Structure: A di-glycosylated flavonoid with acetylated glucose at the 6-O position and a 1→2 interglycosidic linkage.
- Key Differences: The presence of a disaccharide chain (acetylated glucose + glucose) enhances water solubility compared to mono-glycosides like Ladanetin-6-O-β-D-glucopyranoside .
Flavonoid C-Glycosides
6-C-β-D-Glucopyranosylkaempferol
- Structure : A kaempferol aglycone with a glucose unit linked via a carbon-carbon bond at the 6-C position.
- Key Differences: C-glycosides are resistant to enzymatic hydrolysis (e.g., by β-glucosidases), offering greater metabolic stability than O-glycosides like Ladanetin-6-O-β-D-glucopyranoside .
Triterpene Glycosides
Hederagenin 28-O-β-D-glucuronopyranoside (HN Saponin K)
- Structure: A triterpene (hederagenin) with a β-D-glucuronopyranosyl group at the 28-O position.
- Key Differences: Triterpene glycosides exhibit hemolytic and immunomodulatory activities distinct from flavonoid glycosides. The glucuronic acid moiety in this compound confers higher acidity and solubility compared to neutral glucose in Ladanetin-6-O-β-D-glucopyranoside .
Methyl 2-acetamido-6-O-benzoyl-3-O-chloroacetyl-2-deoxy-β-D-glucopyranoside (Compound 16)
- Structure: A synthetic glucopyranoside with protective groups (benzoyl, chloroacetyl) and a 2-deoxy modification.
- Key Differences: Designed for stability and specific reactivity in glycosylation reactions, this compound highlights synthetic strategies to modify glycoside properties, which could inform the derivatization of natural products like Ladanetin-6-O-β-D-glucopyranoside .
Research Implications and Gaps
- Structural Diversity: Substitutions (e.g., acetylation, coumaroylation) and glycosylation positions significantly alter bioactivity and pharmacokinetics. Ladanetin-6-O-β-D-glucopyranoside’s 6-O-glycosylation may confer unique solubility or receptor-binding properties compared to 3-O-glycosides .
- Synthetic Applications : Protective group strategies (e.g., benzoyl in Compound 16) could be applied to stabilize or functionalize Ladanetin derivatives .
- Biological Studies: Direct comparative studies are needed to evaluate Ladanetin-6-O-β-D-glucopyranoside’s bioactivity against its analogs, particularly in antioxidant and anti-inflammatory assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
